molecular formula C11H13ClN2 B1402078 (Naphthalen-1-ylmethyl)hydrazine hydrochloride CAS No. 94714-35-9

(Naphthalen-1-ylmethyl)hydrazine hydrochloride

Cat. No. B1402078
CAS RN: 94714-35-9
M. Wt: 208.69 g/mol
InChI Key: WNIVTBLKBWIKAH-UHFFFAOYSA-N
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Description

“(Naphthalen-1-ylmethyl)hydrazine hydrochloride” is a chemical compound with the molecular formula C11H13ClN2 . It has a molecular weight of 208.69 g/mol. This compound is also known as NAMI-A, and it has been extensively studied for its potential implications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of “(Naphthalen-1-ylmethyl)hydrazine hydrochloride” can be represented by the SMILES string Cl.NNc1cccc2ccccc12 . This indicates that the molecule consists of a naphthalene ring attached to a hydrazine group, with a chloride ion for charge balance .

Scientific Research Applications

Synthesis and Structural Analysis

Research on related compounds has focused on synthesis and structural determination. For instance, the synthesis and structure of S,S′-(Naphthalen-2-ylmethyl sulfanyl (1-p-tolyl-ethylidene) hydrazine (SNM4MA) involved the condensation of S-napthalen-2-ylmethyldithiocarbazate with 4-methylacetophenone. Crystallographic analysis revealed that the molecule has a dimeric structure with a two-fold rotational symmetry coincident with the S–S bond, indicating potential applications in materials science and molecular engineering (How et al., 2009).

Chemical Intermediates for Anticancer Evaluation

Compounds like (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, which share structural similarities, have been synthesized and used as intermediates in reactions with various nucleophiles for anticancer evaluation. This demonstrates the role of such compounds as precursors in the development of potential therapeutic agents (Gouhar & Raafat, 2015).

Antiviral Activities

Similar molecules have been studied for their antiviral activities. The synthesis of 3-(Naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one and its derivatives has shown promising antiviral activity against the H5N1 virus, suggesting potential applications in antiviral drug development (Flefel et al., 2014).

Antimicrobial Activity

Studies on compounds like new 3,5-Dinaphthyl substituted 2-pyrazolines, synthesized from related naphthalene derivatives, have demonstrated significant antimicrobial activity. This indicates the potential use of these compounds in developing new antimicrobial agents (Azarifar & Shaebanzadeh, 2002).

Sensor Applications

Naphthalene-based compounds have also been used in sensor applications. An asymmetric hydrazide was synthesized for the naked eye detection of fluoride ions, demonstrating the utility of such compounds in environmental monitoring and analytical chemistry (Bhattacharyya et al., 2018).

Safety And Hazards

“(Naphthalen-1-ylmethyl)hydrazine hydrochloride” is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to handle this compound with appropriate safety measures, including the use of personal protective equipment .

properties

IUPAC Name

naphthalen-1-ylmethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c12-13-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7,13H,8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIVTBLKBWIKAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Naphthalen-1-ylmethyl)hydrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Perdicchia, E Licandro, S Maiorana, C Baldoli… - Tetrahedron, 2003 - Elsevier
A new, high-yielding methodology for reducing hydrazones to hydrazines is described, which allows the synthesis of different mono-, di- and trisubstituted hydrazines. Moreover, the …
Number of citations: 49 www.sciencedirect.com

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